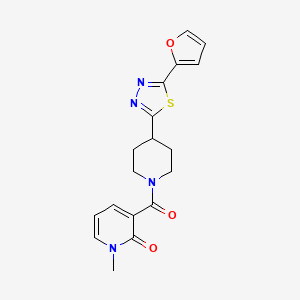

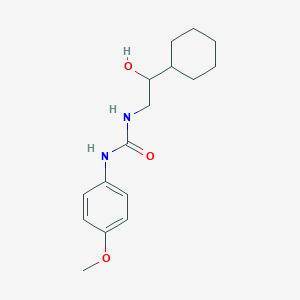

![molecular formula C17H23ClN2O2 B2832216 tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 1822826-73-2](/img/structure/B2832216.png)

tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate” is a complex organic molecule. It contains a spirocyclic structure, which is a compound with two rings sharing a single atom, in this case, the spiro atom is a quaternary carbon. The molecule also contains an indole group, a piperidine ring, and a tert-butyl ester group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indole and piperidine rings, followed by the creation of the spirocyclic structure, and finally the addition of the tert-butyl ester group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and piperidine rings would contribute to the rigidity of the molecule, while the spirocyclic structure would introduce additional complexity. The tert-butyl ester group would likely be in an equatorial position to minimize steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The indole ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions. The piperidine ring can act as a nucleophile in reactions due to the presence of a nitrogen atom. The ester group can undergo hydrolysis, transesterification, and other typical ester reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence its properties. For example, the presence of the polar ester group could enhance its solubility in certain solvents, while the complex ring system could influence its melting point and boiling point .科学的研究の応用

Synthetic Routes and Chemical Transformations

- A study by Freund and Mederski (2000) developed a synthetic route to spiro[indole-3,4′-piperidin]-2-one systems, starting from piperidine-4-carboxylic acid, highlighting the compound's role in synthesizing complex molecules through high-yielding steps including intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).

- Huard et al. (2012) reported the synthesis of spiropiperidine lactam as acetyl-CoA carboxylase inhibitors, utilizing a tert-butyl pyrazolospirolactam core. This research highlights the compound's utility in developing novel inhibitors through a streamlined synthesis process (Huard et al., 2012).

Medicinal Chemistry Applications

- Li et al. (2013) designed, synthesized, and evaluated a series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK inhibitors, demonstrating the compound's potential in targeted cancer therapies (Li et al., 2013).

- Xie et al. (2004) developed a simple synthetic route to 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives, which can be used as templates for synthesizing compounds targeting GPCR, illustrating the compound's application in drug discovery (Xie et al., 2004).

Material Science and Chemistry

- Lee et al. (2005) prepared asymmetric spirosilabifluorene derivatives, highlighting the compound's relevance in creating stable amorphous films with high photoluminescence, indicating its potential in material science applications (Lee et al., 2005).

作用機序

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The presence of an indole ring is interesting, as indole is a common structure in many natural products and pharmaceuticals, suggesting potential biological activity .

将来の方向性

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Such compounds can have a variety of applications, from pharmaceuticals to materials science. Future research could involve exploring the synthesis of this compound, studying its reactivity, investigating its potential uses, and more .

特性

IUPAC Name |

tert-butyl 7-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOXAJCTRQTUEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

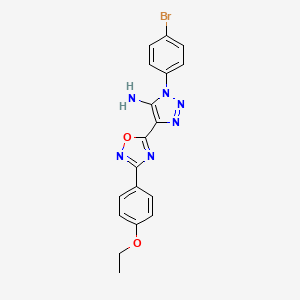

![6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2832134.png)

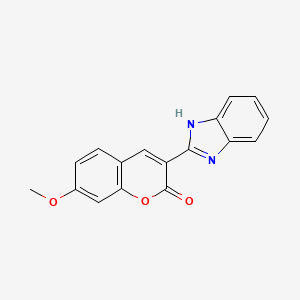

![6-(3-Fluorophenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2832135.png)

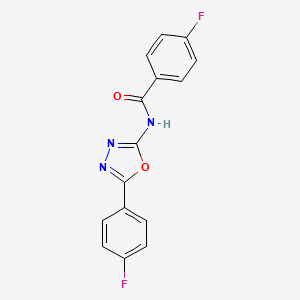

![1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2832136.png)

![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2832140.png)

![2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2832146.png)

![Methyl 5-chloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2832148.png)

![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2832154.png)

![9-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2832156.png)